4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine
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Overview
Description
4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridazine ring, and multiple chlorinated phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the pyridazine ring: This step involves the cyclization of a suitable precursor, such as a hydrazone, with a dicarbonyl compound.
Chlorination: The chlorinated phenyl groups are introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2,6-diphenylpyridine
- 2,4-dichlorobenzyl alcohol
Uniqueness
4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine is unique due to its combination of a pyrazole ring and a pyridazine ring, along with multiple chlorinated phenyl groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N5/c21-14-4-1-12(2-5-14)17-11-25-28(20(17)24)19-8-7-16(26-27-19)9-13-3-6-15(22)10-18(13)23/h1-8,10-11H,9,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHVPWTUJNWJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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